5-Hydroxymethylindane

Description

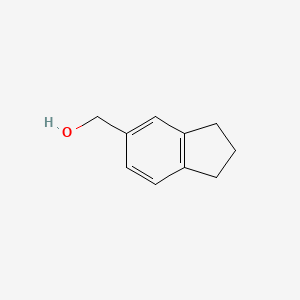

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGAFDWIVOCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317495 | |

| Record name | 5-Hydroxymethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-06-5 | |

| Record name | 51632-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxymethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxymethylindane

This guide provides an in-depth exploration of the synthesis and characterization of 5-Hydroxymethylindane, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers not just protocols, but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the chemistry involved.

Introduction: The Significance of the Indane Scaffold

The indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in drug discovery. Its rigid structure and defined spatial orientation of substituents allow for precise interactions with biological targets. The introduction of a hydroxymethyl group at the 5-position of the indane ring provides a crucial handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. 5-Hydroxymethylindane serves as a key intermediate in the synthesis of various biologically active molecules, including selective enzyme inhibitors and receptor modulators.

Part 1: Strategic Synthesis of 5-Hydroxymethylindane

The synthesis of 5-Hydroxymethylindane can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. This guide will focus on two robust and well-established methods: the reduction of indan-5-carboxylic acid and the Friedel-Crafts acylation of indane followed by reduction.

Method 1: Reduction of Indan-5-carboxylic Acid (Preferred Route)

This is arguably the most direct and efficient route to 5-Hydroxymethylindane, provided that indan-5-carboxylic acid is readily available. The core of this synthesis lies in the selective reduction of a carboxylic acid to a primary alcohol.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1][2] Unlike milder reducing agents such as sodium borohydride, which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful hydride donor capable of reducing a wide range of carbonyl compounds, including carboxylic acids, to their corresponding alcohols.[3] Diborane (B₂H₆) can also be used, but LiAlH₄ is more commonly employed in laboratory settings for this purpose.[2]

-

Solvent System: The reaction must be carried out in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[1] LiAlH₄ reacts violently with water and other protic solvents; therefore, stringent anhydrous conditions are critical for the success and safety of the reaction.[1]

-

Work-up Procedure: An acidic work-up is necessary to protonate the intermediate aluminate salt and liberate the desired alcohol.[1]

Experimental Protocol: Reduction of Indan-5-carboxylic Acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Carboxylic Acid: A solution of indan-5-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-Hydroxymethylindane.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Hydroxymethylindane as a solid.[4]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 5-Hydroxymethylindane via reduction of indan-5-carboxylic acid.

Method 2: Friedel-Crafts Acylation of Indane followed by Reduction

This two-step approach is a viable alternative, particularly if indane is a more accessible starting material than indan-5-carboxylic acid. The first step involves the introduction of an acyl group onto the aromatic ring of indane via a Friedel-Crafts acylation reaction.[5][6][7]

Causality Behind Experimental Choices:

-

Regioselectivity of Acylation: The cyclopentyl ring of indane is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. Due to steric hindrance at the 4-position (ortho), the acylation predominantly occurs at the 5-position (para), yielding 5-acylindane as the major product.[8]

-

Lewis Acid Catalyst: A strong Lewis acid is required to activate the acylating agent. Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction.[5][8] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, potentially offering better control and minimizing side reactions.[8]

-

Acylating Agent: Acyl chlorides or acid anhydrides are typically used as acylating agents.

-

Reduction of the Ketone: The resulting 5-acylindane can be reduced to 5-Hydroxymethylindane using a milder reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is selective for aldehydes and ketones and will not reduce the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of Indane

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with anhydrous aluminum chloride (1.1 equivalents) and a non-polar solvent such as dichloromethane (DCM).[8]

-

Formation of Acylium Ion: The acylating agent (e.g., acetyl chloride, 1.0 equivalent) is added dropwise to the stirred suspension at 0 °C.

-

Addition of Indane: A solution of indane (1.0 equivalent) in DCM is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 5-acylindane is purified by column chromatography or recrystallization.

Experimental Protocol: Reduction of 5-Acylindane

-

Reaction Setup: A round-bottom flask is charged with 5-acylindane and a suitable solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

Reaction: The reaction is stirred at room temperature for 1-2 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired 5-Hydroxymethylindane.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 5-Hydroxymethylindane via Friedel-Crafts acylation followed by reduction.

Part 2: Comprehensive Characterization of 5-Hydroxymethylindane

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Hydroxymethylindane. The following spectroscopic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 5-Hydroxymethylindane is expected to show distinct signals corresponding to the aromatic, benzylic, aliphatic, and hydroxymethyl protons. The chemical shifts (δ) are predicted to be in the following regions (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.2 | Multiplet | 3H |

| Hydroxymethyl Protons (-CH₂OH) | ~4.6 | Singlet or Doublet | 2H |

| Benzylic Protons (Ar-CH₂) | ~2.9 | Triplet | 4H |

| Aliphatic Proton (-CH₂-) | ~2.1 | Quintet | 2H |

| Hydroxyl Proton (-OH) | Variable | Singlet (broad) | 1H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons (quaternary) | 140 - 145 |

| Aromatic Carbons (CH) | 120 - 130 |

| Hydroxymethyl Carbon (-CH₂OH) | ~65 |

| Benzylic Carbons (Ar-CH₂) | ~32 |

| Aliphatic Carbon (-CH₂-) | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of 5-Hydroxymethylindane will exhibit characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (sp³ aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H (sp² aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (alcohol) | Stretching | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For 5-Hydroxymethylindane (C₁₀H₁₂O), the expected molecular weight is 148.20 g/mol .[4]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 148.

-

Loss of H₂O: A peak at m/z = 130, corresponding to the loss of a water molecule from the molecular ion.

-

Loss of CH₂OH: A peak at m/z = 117, corresponding to the loss of the hydroxymethyl radical.

-

Tropylium Ion: A prominent peak at m/z = 91, a common fragment for benzylic compounds.

Conclusion

This technical guide has detailed robust and reliable methods for the synthesis of 5-Hydroxymethylindane, emphasizing the chemical principles that guide the selection of reagents and reaction conditions. The outlined characterization techniques provide a comprehensive framework for verifying the structure and purity of the final product. By understanding the "why" behind the "how," researchers can confidently synthesize and utilize this important chemical intermediate in their scientific endeavors.

References

- Technical Support Center: Optimizing Friedel-Crafts Acylation of Indane - Benchchem. (n.d.).

- 546 Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. (2015).

- 5-Bromo-1-indanone synthesis - ChemicalBook. (n.d.).

- 5-Hydroxymethylindane | CymitQuimica. (n.d.).

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Friedel–Crafts Reaction - GeeksforGeeks. (2025). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

reduction of carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

-

Reduction of Carboxylic Acids and Derivatives with Complex Hydrides - YouTube. (2025). Retrieved from [Link]

-

Reduction of carboxylic acids (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

How to reduce carboxylic acids - Quora. (2016). Retrieved from [Link]

-

introductory aspects of infrared spectroscopy - YouTube. (2023). Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. 5-Hydroxymethylindane | CymitQuimica [cymitquimica.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hydroxymethylindane

This guide provides an in-depth analysis of the essential physicochemical properties of 5-Hydroxymethylindane (CAS No: 51632-06-5), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. Our focus is on delivering field-proven insights grounded in authoritative references, enabling you to confidently utilize this compound in your research and development endeavors.

Introduction and Molecular Overview

5-Hydroxymethylindane, also known as (2,3-Dihydro-1H-inden-5-yl)methanol, is a bicyclic aromatic alcohol.[1][2] Its structure, featuring a hydroxyl group attached to an indane scaffold, makes it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing robust analytical methods. This guide serves as a practical resource for harnessing the full potential of this versatile molecule.

The molecular structure consists of a benzene ring fused to a cyclopentane ring, with a hydroxymethyl (-CH₂OH) substituent on the aromatic portion. This combination of a rigid, lipophilic indane core and a polar hydroxyl group dictates its solubility, reactivity, and potential for intermolecular interactions.

Core Physicochemical Data

The foundational properties of 5-Hydroxymethylindane are summarized below. It is critical to note that while some data points are experimentally determined, others are predicted through computational models. These predictions offer valuable estimations but should be confirmed experimentally for mission-critical applications.

| Property | Value | Data Type | Source(s) |

| CAS Number | 51632-06-5 | Experimental | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O | Experimental | [1][2] |

| Molecular Weight | 148.20 g/mol | Calculated | [1][2] |

| Appearance | Solid | Experimental | [2] |

| Melting Point | 73.5-74.5 °C | Experimental | [1] |

| Boiling Point | 277.7 ± 9.0 °C | Predicted | [1] |

| Density | 1.119 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 14.50 ± 0.10 | Predicted | [1] |

Solubility Profile: Experimental Determination

The solubility of a compound is a critical parameter influencing its bioavailability and formulation.[4] The presence of both a nonpolar indane ring system and a polar hydroxyl group suggests that 5-Hydroxymethylindane will exhibit moderate solubility in a range of solvents. The principle of "like dissolves like" is the guiding tenet for solvent selection.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a panel of solvents with varying polarities is chosen.

-

Water: To assess aqueous solubility, crucial for physiological and environmental considerations.

-

Methanol/Ethanol: Polar protic solvents, capable of hydrogen bonding with the hydroxyl group of the analyte.

-

Acetone: A polar aprotic solvent.

-

Dichloromethane (DCM): A nonpolar aprotic solvent, effective for dissolving the indane core.

-

Hexanes: A nonpolar solvent, to determine solubility limits in highly lipophilic environments.

Protocol for Isothermal Shake-Flask Solubility Assay

This method is a gold-standard approach for determining the equilibrium solubility of a compound. It is a self-validating system because reaching a plateau in concentration over time confirms that equilibrium has been achieved.

Workflow Diagram: Solubility Determination

Sources

"5-Hydroxymethylindane CAS number and molecular structure"

An In-depth Technical Guide to 5-Hydroxymethylindane: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Indane Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple, diverse biological targets. The indane nucleus, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a quintessential example of such a scaffold. Its rigid, yet three-dimensional, conformation provides an excellent platform for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics. Indane analogues are central to the efficacy of established pharmaceuticals such as the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[1][2][3]

This guide focuses on a particularly valuable derivative: 5-Hydroxymethylindane (CAS No. 51632-06-5) . The introduction of a hydroxymethyl (-CH₂OH) group at the 5-position of the indane ring adds a critical point of functionality. This group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. Furthermore, it serves as a versatile synthetic handle for the elaboration of more complex molecules, making 5-Hydroxymethylindane a key starting material for drug discovery programs targeting cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and strategic application in pharmaceutical research.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. 5-Hydroxymethylindane, also known by its systematic IUPAC name (2,3-dihydro-1H-inden-5-yl)methanol, is a solid at room temperature with a molecular formula of C₁₀H₁₂O.[4]

Structural and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 51632-06-5 | [4] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| IUPAC Name | (2,3-dihydro-1H-inden-5-yl)methanol | [4] |

| Synonyms | 5-HydroxymethyLindan, Indan-5-yl-methanol | [4] |

| InChI Key | SJKGAFDWIVOCSE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1C(CC2=CC=C(C=C2)CO)C1 |

Molecular Structure Diagram

The structure combines the hydrophobic, rigid indane framework with a polar, reactive hydroxymethyl group.

Caption: Molecular structure of 5-Hydroxymethylindane.

Synthesis and Purification

The most direct and industrially scalable synthesis of 5-Hydroxymethylindane involves the chemical reduction of a more oxidized precursor, typically Indan-5-carboxylic acid or Indan-5-carbaldehyde. The reduction of the carboxylic acid is a robust and high-yielding approach.

Synthetic Workflow: Reduction of Indan-5-carboxylic acid

This process utilizes a powerful reducing agent, Lithium aluminum hydride (LiAlH₄), which is capable of reducing carboxylic acids to primary alcohols.[5][6] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[5]

Caption: Synthetic workflow for 5-Hydroxymethylindane.

Detailed Laboratory Protocol

This protocol is a representative procedure and must be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium aluminum hydride (LiAlH₄, 1.2 eq.) and 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice-water bath.

-

Addition of Starting Material: Dissolve Indan-5-carboxylic acid (1.0 eq.) in 50 mL of anhydrous THF.[7] Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄, followed by 10 mL of 15% aqueous NaOH solution, and then 30 mL of water. Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and the washes.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford pure 5-Hydroxymethylindane as a solid.

Analytical Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The predicted spectrum in CDCl₃ would exhibit characteristic signals for the aromatic, aliphatic, and hydroxymethyl protons.

| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| ~7.20 | s |

| ~7.15 | d |

| ~7.10 | d |

| ~4.65 | s |

| ~2.90 | t |

| ~2.10 | quint |

| ~1.60 | br s |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Predicted Molecular Ion (M⁺): m/z = 148.08

-

Key Fragmentation: A prominent peak at m/z = 117 would be expected, corresponding to the loss of the -CH₂OH group (M-31), forming the stable indanyl cation.

Quality Control and Purity Analysis Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of research compounds and drug intermediates.

-

System: HPLC with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both containing 0.1% formic acid.

-

Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of 5-Hydroxymethylindane in 1 mL of 50:50 ACN/H₂O.

-

Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.

Applications in Drug Design and Development

The true value of 5-Hydroxymethylindane lies in its application as a versatile building block for creating novel therapeutic agents. The indane core provides a rigid, lipophilic anchor, while the hydroxymethyl group offers a reactive site for diversification.[1][2]

Role as a Privileged Scaffold

The indane framework is a proven pharmacophore in several therapeutic areas:

-

Neuroscience: The rigid structure is ideal for designing ligands for CNS receptors and enzymes. Derivatives are explored for treating Alzheimer's and Parkinson's disease.[1][2]

-

Oncology: Substituted indanes have shown potential as anticancer agents by targeting various pathways.[1]

-

Anti-inflammatory: Indane-based molecules, such as the NSAID Sulindac, demonstrate the scaffold's utility in developing anti-inflammatory drugs.[2]

The Hydroxymethyl Group as a Bioisostere and Synthetic Handle

The introduction of the -CH₂OH group is a key strategic move in drug design.[8]

-

Improved Pharmacokinetics: It can enhance aqueous solubility and provide a site for metabolic glucuronidation, potentially modulating the drug's half-life.

-

Target Interactions: The hydroxyl group can form critical hydrogen bonds with amino acid residues in a protein's active site, increasing binding affinity and selectivity.

-

Synthetic Elaboration: It is an excellent nucleophile and can be easily converted into other functional groups (e.g., ethers, esters, amines, halides), allowing for extensive Structure-Activity Relationship (SAR) studies.

Caption: Diversification of 5-Hydroxymethylindane in SAR studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. A specific, supplier-verified Safety Data Sheet (SDS) must always be consulted before use.

-

Hazard Identification: While not extensively classified, compounds of this nature should be handled as potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[9]

-

Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[10]

Conclusion

5-Hydroxymethylindane is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its structure elegantly combines the validated, privileged indane scaffold with a highly versatile hydroxymethyl functional group. This combination provides a robust starting point for the synthesis of diverse chemical libraries aimed at discovering next-generation therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to synthesize, characterize, and strategically deploy this valuable compound in their drug discovery and development endeavors.

References

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

-

Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. (2002). Acta Poloniae Pharmaceutica. [Link]

-

Indane Derivatives. Eburon Organics. [Link]

-

Indane Derivatives in Medicinal Chemistry. Scribd. [Link]

-

Reduction of carboxylic acids. Chemguide. [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Frontiers in Chemistry. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. scribd.com [scribd.com]

- 4. 5-Hydroxymethylindane | CymitQuimica [cymitquimica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. crescentchemical.com [crescentchemical.com]

- 8. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Hydroxymethylindane: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Hydroxymethylindane (also known as (2,3-dihydro-1H-inden-5-yl)methanol), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra is not readily accessible, this guide consolidates available data fragments, provides theoretically predicted spectra for a robust analysis, and outlines the fundamental principles and experimental protocols for acquiring such data. This work serves as a valuable reference for the structural elucidation and quality control of 5-Hydroxymethylindane.

Introduction: The Significance of 5-Hydroxymethylindane

5-Hydroxymethylindane is a substituted indane derivative with a hydroxymethyl group on the aromatic ring. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The hydroxymethyl functional group provides a reactive handle for further chemical modifications, making 5-Hydroxymethylindane a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure. This guide will systematically explore the expected spectroscopic signature of 5-Hydroxymethylindane.

Molecular Structure and Spectroscopic Overview

The structure of 5-Hydroxymethylindane, with its distinct aliphatic and aromatic regions, gives rise to a characteristic spectroscopic fingerprint.

Workflow for Spectroscopic Analysis of 5-Hydroxymethylindane

Caption: Workflow from synthesis to structural validation of 5-Hydroxymethylindane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Hydroxymethylindane is predicted to exhibit distinct signals for the aromatic, benzylic, aliphatic, and hydroxymethyl protons. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship to other functional groups.

Predicted ¹H NMR Data for 5-Hydroxymethylindane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Aromatic H |

| ~7.15 | s | 1H | Aromatic H |

| ~7.10 | d | 1H | Aromatic H |

| 4.58 | s | 2H | -CH₂OH |

| 2.89 | t | 4H | Ar-CH₂- |

| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.60 | t | 1H | -OH |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values depending on the solvent and concentration.

Interpretation:

-

Aromatic Region (δ 7.0-7.3 ppm): The three protons on the benzene ring are expected to appear in this region. Due to the substitution pattern, they will likely show as a doublet, a singlet (or a finely split multiplet), and another doublet.

-

Hydroxymethyl Protons (δ ~4.6 ppm): The two protons of the -CH₂OH group are chemically equivalent and are expected to appear as a singlet. The adjacent hydroxyl proton does not typically cause splitting due to rapid exchange, especially in the presence of trace acid or water.

-

Benzylic Protons (δ ~2.9 ppm): The four protons of the two benzylic -CH₂- groups are in similar chemical environments and are predicted to resonate as a triplet.

-

Aliphatic Protons (δ ~2.0 ppm): The two protons of the central -CH₂- group in the five-membered ring are expected to appear as a pentet (or multiplet) due to coupling with the adjacent benzylic protons.

-

Hydroxyl Proton (δ ~1.6 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is often observed as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data for 5-Hydroxymethylindane

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~143.5 | Quaternary | Aromatic C |

| ~141.0 | Quaternary | Aromatic C |

| ~138.0 | Quaternary | Aromatic C |

| ~126.5 | Tertiary | Aromatic CH |

| ~124.0 | Tertiary | Aromatic CH |

| ~123.0 | Tertiary | Aromatic CH |

| ~65.0 | Primary | -CH₂OH |

| ~32.5 | Secondary | Ar-CH₂- |

| ~25.5 | Secondary | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts are based on computational models and are referenced to TMS.

Interpretation:

-

Aromatic Carbons (δ 120-145 ppm): The spectrum is expected to show six signals in this region, corresponding to the six carbons of the benzene ring. Three of these will be quaternary (substituted) and three will be tertiary (proton-bearing).

-

Hydroxymethyl Carbon (δ ~65 ppm): The carbon of the -CH₂OH group is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom.

-

Aliphatic Carbons (δ 25-35 ppm): The three sp³ hybridized carbons of the five-membered ring will appear in the upfield region of the spectrum. The two equivalent benzylic carbons will have a similar chemical shift, and the central methylene carbon will appear at a slightly different shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions for 5-Hydroxymethylindane

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1050-1000 | C-O stretch | Primary Alcohol |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a characteristic feature of the hydroxyl group, with the broadening resulting from hydrogen bonding.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the indane ring and the hydroxymethyl group will be observed as stronger bands just below 3000 cm⁻¹.[1]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 5-Hydroxymethylindane (C₁₀H₁₂O), the expected molecular weight is approximately 148.20 g/mol .

Expected Mass Spectral Data for 5-Hydroxymethylindane

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 131 | [M - OH]⁺ |

| 117 | [M - CH₂OH]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (~148). The intensity of this peak will depend on the ionization method used.

-

Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 131, and the loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 117. The appearance of a prominent peak at m/z 91, corresponding to the stable tropylium ion, is also a characteristic feature of many benzyl-containing compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Hydroxymethylindane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Data Acquisition and Processing Workflow

Caption: General workflow for spectroscopic data acquisition and processing.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for 5-Hydroxymethylindane. By combining predicted data with fundamental spectroscopic principles, a comprehensive analytical profile of this important synthetic intermediate has been established. The presented data and interpretations serve as a valuable resource for scientists and researchers in confirming the structure and assessing the purity of 5-Hydroxymethylindane, thereby ensuring the integrity of their research and development endeavors. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for this and related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

5-Hydroxymethylindane: A Scoping Review and Technical Guide to Unlocking its Therapeutic Potential

Abstract

The indane nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] While extensive research has focused on various substituted indanes, 5-Hydroxymethylindane remains a relatively unexplored molecule. This technical guide provides a comprehensive analysis of the potential biological activities of 5-Hydroxymethylindane, grounded in a thorough review of the structure-activity relationships (SAR) of analogous indane derivatives. We will explore the rationale for investigating its anti-cancer, anti-inflammatory, and neuroprotective properties. Furthermore, this document outlines a detailed experimental roadmap for the synthesis and biological evaluation of 5-Hydroxymethylindane, offering researchers, scientists, and drug development professionals a practical framework to investigate its therapeutic promise.

The Indane Scaffold: A Foundation of Therapeutic Success

The indane framework, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically tractable platform for the development of novel therapeutics.[3] This structural rigidity helps to pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The versatility of the indane scaffold is evidenced by its presence in a range of approved drugs, including the acetylcholinesterase inhibitor Donepezil for Alzheimer's disease, the HIV protease inhibitor Indinavir, and the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[1][4] The diverse biological activities associated with indane derivatives underscore the significant potential held by unexplored analogues like 5-Hydroxymethylindane.

Potential Biological Activities of 5-Hydroxymethylindane: A Hypothesis-Driven Approach

In the absence of direct experimental data, we can formulate hypotheses regarding the potential biological activities of 5-Hydroxymethylindane by examining the SAR of structurally related compounds.

Anti-Cancer Potential

Numerous indane derivatives have demonstrated promising anti-cancer activities.[4] For instance, certain 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory and anti-cancer effects.[5] The anti-proliferative and apoptotic effects of the indanone-containing drug Sulindac are also well-documented.[4]

The introduction of a hydroxymethyl group at the 5-position of the indane ring could modulate anti-cancer activity in several ways. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with target proteins.[6] Furthermore, it can enhance the aqueous solubility of the compound, a favorable pharmacokinetic property.[6] The metabolic oxidation of a hydroxymethyl group to a carboxylic acid can also lead to metabolites with altered or enhanced activity.[7]

Hypothesized Anti-Cancer Mechanism: 5-Hydroxymethylindane could potentially exert anti-cancer effects by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis.

Anti-Inflammatory Potential

The indane scaffold is a well-established pharmacophore for anti-inflammatory agents.[8][9] Sulindac, an indene acetic acid derivative, is a clinically used NSAID.[9] Other indan-1-carboxylic acid derivatives have also been explored for their anti-inflammatory properties.[10] Research on 2-benzylidene-1-indanone derivatives has revealed their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

The 5-hydroxymethyl substituent could contribute to anti-inflammatory activity by influencing the molecule's interaction with key inflammatory enzymes or receptors. The polarity of the hydroxymethyl group might also affect the compound's distribution and localization in inflammatory tissues.

Hypothesized Anti-Inflammatory Mechanism: 5-Hydroxymethylindane may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), or modulate the production of inflammatory mediators by interfering with signaling pathways like NF-κB.

Neuroprotective Potential

The indane moiety is a key feature of several neuroprotective agents.[3] Donepezil, an aminoindane derivative, is a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] The rigid structure of the indane nucleus is thought to be crucial for its high-affinity binding to the enzyme's active site. Structure-activity relationship studies of other neuroprotective compounds have highlighted the importance of specific functional groups in mediating their effects.[11][12]

A hydroxymethyl group on the indane ring could potentially engage in hydrogen bonding interactions within the binding sites of neurological targets. Its influence on polarity and blood-brain barrier permeability would be a critical factor in determining its potential as a CNS-active agent.

Hypothesized Neuroprotective Mechanism: 5-Hydroxymethylindane could potentially exhibit neuroprotective effects through various mechanisms, including inhibition of acetylcholinesterase, modulation of neurotransmitter receptors, or by exerting antioxidant and anti-inflammatory effects within the central nervous system.

A Proposed Research Program for the Evaluation of 5-Hydroxymethylindane

To validate the aforementioned hypotheses, a systematic and rigorous experimental plan is essential. The following sections outline a proposed workflow for the synthesis and biological evaluation of 5-Hydroxymethylindane.

Synthesis of 5-Hydroxymethylindane

A plausible synthetic route to 5-Hydroxymethylindane can be adapted from established methodologies for the synthesis of substituted indanes. One potential approach involves the Friedel-Crafts acylation of indane followed by reduction of the resulting ketone and subsequent functional group manipulation.

DOT Diagram: Synthetic Workflow for 5-Hydroxymethylindane

Caption: Proposed synthetic route to 5-Hydroxymethylindane.

Experimental Protocol: Synthesis of 5-Hydroxymethylindane

-

Step 1: Friedel-Crafts Acylation of Indane.

-

To a stirred solution of indane in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.

-

Slowly add acetyl chloride and allow the reaction to warm to room temperature.

-

Stir for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude 5-acetylindane by column chromatography.

-

-

Step 2: Reduction of 5-Acetylindane.

-

Dissolve 5-acetylindane in a suitable solvent (e.g., methanol).

-

Add sodium borohydride portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product.

-

Purify the resulting 5-(1-hydroxyethyl)indane.

-

-

Step 3: Conversion to 5-Hydroxymethylindane (if necessary, via an alternative route starting with a different acyl chloride).

-

Note: A more direct route might involve the formylation of indane followed by reduction. The above is a generalized example.

-

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Biological Evaluation

A tiered screening approach should be employed to efficiently assess the potential biological activities of 5-Hydroxymethylindane.

DOT Diagram: In Vitro Screening Cascade

Caption: Tiered approach for in vitro biological evaluation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Hydroxymethylindane for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Hydroxymethylindane for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Determine the effect of 5-Hydroxymethylindane on LPS-induced nitric oxide production.

Experimental Protocol: Neuroprotection Assay (Hydrogen Peroxide-Induced Cell Death)

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of 5-Hydroxymethylindane for a specified duration.

-

Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

-

Incubation: Incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method.

-

Data Analysis: Determine the neuroprotective effect of 5-Hydroxymethylindane against oxidative stress-induced neuronal cell death.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 5-Hydroxymethylindane

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] |

| HEK293 (Normal) | [Insert Value] |

Table 2: Hypothetical Anti-Inflammatory Activity of 5-Hydroxymethylindane

| Concentration (µM) | % Inhibition of NO Production |

| 1 | [Insert Value] |

| 10 | [Insert Value] |

| 100 | [Insert Value] |

Table 3: Hypothetical Neuroprotective Effect of 5-Hydroxymethylindane

| Concentration (µM) | % Cell Viability (vs. H₂O₂ control) |

| 1 | [Insert Value] |

| 10 | [Insert Value] |

| 100 | [Insert Value] |

Conclusion and Future Directions

5-Hydroxymethylindane represents a compelling yet understudied molecule within the therapeutically significant indane class of compounds. Based on robust structure-activity relationship data from its analogues, there is a strong scientific rationale to investigate its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. The experimental framework outlined in this guide provides a clear and actionable path for researchers to synthesize and evaluate the biological activities of 5-Hydroxymethylindane. The results of these studies will be instrumental in determining if this compound can be advanced as a lead for the development of novel therapeutics. Successful identification of significant biological activity would warrant further investigation into its mechanism of action, in vivo efficacy, and pharmacokinetic properties.

References

-

Chan, K., et al. "Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents." ARROW@TU Dublin, Conference Paper. [Link]

- BenchChem. "The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry." BenchChem, 2025.

-

Zhang, T., et al. "From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds." ARROW@TU Dublin, Conference Paper. [Link]

- de Oliveira, R. B., et al. "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." PubMed Central.

- Al-Hadiya, Z. H. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity." PubMed Central.

- Li, Y., et al. "Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury." PubMed Central, 2018.

- Singh, A., et al. "Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates.

- Turek, M., et al.

- Jo, S., et al. "Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design." PubMed Central.

- de Oliveira, R. B., et al. "of the results obtained from the evaluation of pharmacological activity, toxicity and other studies carried out with NFOH (93).

- Bachar, S. C., et al. "Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents.

- PrepChem. "Synthesis of 1,1,3,3-tetramethyl-5-hydroxyindane." PrepChem.com.

- Juby, P. F., et al. "Antiinflammatory activity of some indan-1-carboxylic acids and related compounds.

- Radwan, M. A. A., et al. "Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.

-

Ukranynets, I. V., et al. "The potentially bioisosteric replacement[1][8] from methyl..." ResearchGate.

- Li, J., et al. "Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents." PubMed Central.

- Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central.

- Cambridge MedChem Consulting. "Bioisosteric Replacements." Cambridge MedChem Consulting, 2021.

- Hussein, W. A., et al.

- Eburon Organics.

- Drug Discovery Resources. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Discovery Resources, 2025.

- Annunziato, L., et al. "New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modul." Journal of Medicinal Chemistry, 2021.

- Tan, M. L., et al.

- Park, S. Y., et al. "Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds." PubMed.

- Kaser, D., et al. "Pharmacophore modeling: advances, limitations, and current utility in drug discovery." PubMed, 2014.

- Hypha Discovery. "The underappreciated hydroxyl in drug discovery." Hypha Discovery Blogs.

- Chilin, A., et al. "Bioactive heterocycles containing endocyclic N-hydroxy groups." PubMed Central.

- Juvale, K., et al.

- Kumar, D., et al. "Pharmacophore modeling in drug design and development: an overview." PubMed, 2025.

- Chen, J., et al. "Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

- Acar, E. T., et al.

- Stankova, B., et al.

- Polishchuk, P., et al.

- Yang, Q., et al. "Pharmacophore modeling in drug design." PubMed.

- Wang, Z., et al. "Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease." PubMed Central.

- CymitQuimica. "5-Hydroxymethylindane." CymitQuimica.

- Patent. "Synthesis of 1,5,6,7-tetrahydro-5-hydroxymethylene-3-methyl-4H-indazol-4-one."

- Cacciatore, I., et al. "Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids." MDPI, 2023.

- Usami, Y., et al.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indane Derivatives | Eburon [eburon-organics.com]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Privileged Structure: Novel Indane Scaffolds as Potential Anticancer a" by Kit Chan, Tao Zhang et al. [arrow.tudublin.ie]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Bioactivity Prediction of 5-Hydroxymethylindane: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, in silico methodologies have become indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1] This technical guide provides a comprehensive, technically-grounded framework for predicting the multifaceted bioactivity of 5-Hydroxymethylindane, a molecule built upon the privileged indane scaffold. For drug development professionals, this document details an integrated workflow encompassing hypothesis-driven target identification, rigorous ligand-based and structure-based predictive modeling, and crucial off-target and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By synthesizing field-proven computational protocols with the underlying scientific rationale, this guide serves as a practical blueprint for leveraging computational chemistry to unlock the therapeutic potential of 5-Hydroxymethylindane and its analogs, ultimately accelerating their journey from concept to clinic.

The Indane Scaffold: A Foundation for Bioactivity

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal starting point for designing ligands that interact with specific biological targets. Derivatives of the indane scaffold have demonstrated a wide array of biological activities, including antibacterial, antiviral, analgesic, and anticonvulsant properties.[2] The subject of this guide, 5-Hydroxymethylindane, introduces a hydroxyl group, a key hydrogen bond donor and acceptor, which can significantly influence its pharmacokinetic properties and target-binding interactions.

The imperative for in silico analysis stems from the need to efficiently navigate the vast chemical and biological space. Computational approaches allow for the high-throughput screening of molecules against thousands of potential targets, prediction of their drug-like properties, and identification of potential liabilities long before committing to resource-intensive chemical synthesis and experimental testing.[1][3]

The Integrated In Silico Prediction Workflow

The computational prediction of a compound's bioactivity is not a single experiment but a structured workflow designed to build a comprehensive profile of its potential.[4][5] This process integrates various methodologies, from broad, exploratory target fishing to highly specific, structure-based interaction analysis.

Below is a diagrammatic representation of the overarching workflow, which forms the structure of this guide.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Ligand Preparation: The Digital Molecule

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. The process of preparing the 5-Hydroxymethylindane structure is a critical first step.

Protocol: 3D Ligand Structure Preparation

-

Obtain 2D Structure: Source the 2D structure of 5-Hydroxymethylindane from a chemical database like PubChem or draw it using chemical sketcher software (e.g., MarvinSketch, ChemDraw).

-

Convert to 3D: Use a computational chemistry program (e.g., RDKit, Open Babel) to convert the 2D representation into a three-dimensional structure.

-

Generate Tautomers and Ionization States: Predict the most likely protonation and tautomeric states at a physiological pH (typically 7.4). This is crucial as the ionization state dramatically affects a molecule's ability to form interactions.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, UFF). This step refines the 3D structure to a low-energy, stable conformation, which is essential for accurate docking and pharmacophore modeling. The rationale is to ensure the ligand's conformation is sterically and electronically plausible before attempting to model its interaction with a target.

Hypothesis-Driven Target Identification

Before predicting how a molecule binds, one must first hypothesize what it binds to. This "target fishing" or "target deconvolution" process uses the principle of chemical similarity.

Protocol: Ligand-Based Target Prediction

-

Select Tools: Utilize web-based servers like SwissTargetPrediction, PharmMapper, or SuperPred. These tools operate on the principle that structurally similar molecules often share similar biological targets.

-

Input Structure: Provide the prepared 3D structure or a simplified representation (like a SMILES string) of 5-Hydroxymethylindane as input.

-

Execute Search: The servers screen the input structure against vast databases of known ligands with experimentally validated protein targets.

-

Analyze and Consolidate: The output is a ranked list of potential protein targets. Consolidate the results from multiple servers and cross-reference them with the known bioactivities of other indane derivatives to prioritize a list of the most plausible targets for further investigation. For example, given the known activities of indane analogs, targets involved in neurological pathways or microbial enzymes could be highly ranked.[2]

Methodologies for Bioactivity Prediction

With a prepared ligand and a list of putative targets, the next phase involves predicting the nature and strength of the interaction. This is broadly divided into structure-based and ligand-based methods.

Caption: Decision logic for selecting a primary modeling approach.

Structure-Based Prediction: Molecular Docking

When a high-resolution 3D structure of the target protein is available (e.g., from the Protein Data Bank), molecular docking is the method of choice.[6] It predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[7]

Protocol: Molecular Docking of 5-Hydroxymethylindane

-

Target Preparation:

-

Download the crystal structure of the prioritized target protein from the Protein Data Bank (PDB).

-

Remove all non-essential components (water molecules, co-solvents, and existing co-crystallized ligands).

-

Add hydrogen atoms and assign correct protonation states to amino acid residues, particularly histidine, aspartate, and glutamate.

-

Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).

-

-

Binding Site Definition:

-

Define the search space for the docking algorithm. This is typically a grid box centered on the known active site (if a co-crystallized ligand is present) or a putative site identified by pocket-finding algorithms.

-

-

Docking Execution:

-

Use a validated docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide).[8] These programs employ sampling algorithms (like genetic algorithms) to explore various poses of the flexible ligand within the (usually) rigid receptor binding site.[6]

-

The program's "scoring function" then estimates the binding free energy for each pose, ranking them to identify the most favorable one.

-

-

Pose Analysis and Interpretation:

-

Visually inspect the top-ranked poses. A credible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds formed by the hydroxyl group, hydrophobic interactions from the indane core).

-

Analyze the docking score. While not a perfect predictor of absolute binding affinity, it is highly useful for ranking different compounds against the same target.

-

Ligand-Based Prediction: QSAR and Pharmacophore Modeling

In the absence of a target structure, ligand-based methods become paramount.[9] These approaches rely on data from a set of known active and inactive molecules to build a predictive model.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling creates a mathematical relationship between the chemical features of molecules (descriptors) and their biological activity.[10] To build a QSAR model for indane-like structures, one would need a dataset of similar compounds with measured activity against a specific target. The model could then predict the activity of 5-Hydroxymethylindane.[11] The general workflow involves data collection, descriptor calculation, model building (using techniques like multiple linear regression or machine learning), and rigorous validation.[10][12]

-

Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[13][14] By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated.[9] 5-Hydroxymethylindane can then be fitted to this hypothesis to predict whether it possesses the necessary features for activity. This technique is also invaluable for virtual screening to find novel, structurally diverse compounds that match the pharmacophore model.[15]

Predicting Safety and Pharmacokinetics: In Silico ADMET

A potent molecule is useless if it is toxic or cannot reach its target in the body. Predicting ADMET properties early in the discovery process is critical to minimize late-stage failures.[16][17] Numerous open-access and commercial tools are available for these predictions.[18]

Protocol: ADMET Profile Prediction

-

Select Prediction Tools: Utilize a consensus approach by employing multiple ADMET prediction servers (e.g., SwissADME, pkCSM, admetSAR). Using multiple tools is recommended as the underlying algorithms and training datasets can vary, and consensus results provide higher confidence.[16]

-

Input Structure: Submit the SMILES string of 5-Hydroxymethylindane.

-

Execute and Compile Predictions: Run the predictions for a range of key properties.

-

Analyze and Tabulate Data: Summarize the quantitative predictions in a structured table for clear interpretation.

Table 1: Predicted ADMET Profile for 5-Hydroxymethylindane (Hypothetical Data)

| Property Category | Parameter | Predicted Value | Interpretation / Risk |

| Physicochemical | Molecular Weight | 162.2 g/mol | Good (within Lipinski's Rule of 5) |

| LogP | 1.85 | Optimal for oral absorption | |

| Water Solubility | Moderately Soluble | Acceptable | |

| Absorption | Caco-2 Permeability | High | Likely good intestinal absorption |

| P-gp Substrate | No | Low risk of efflux pump interaction | |

| Distribution | BBB Permeability | Yes | Potential for CNS activity |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of major metabolic DDI | |

| Toxicity | hERG I Inhibitor | Low Risk | Low risk of cardiotoxicity |

| AMES Toxicity | No | Unlikely to be mutagenic |

Note: The data in this table is illustrative and would be generated using predictive models.

Model Validation: A Mandate for Trustworthiness

The predictive power of any in silico model is meaningless without rigorous validation.[19] Validation ensures that the model is not overfitted to its training data and can genuinely predict the properties of new, unseen molecules.[20][21]

-

For Molecular Docking: A common validation technique is "re-docking." The native co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. The model is considered valid if the docking program can reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

-

For QSAR Models: Validation is a statistical necessity.[22] The dataset is typically split into a "training set" to build the model and a "test set" of compounds the model has never seen.[10] The model's predictive power is then judged by how well it predicts the activity of the test set, using metrics like the coefficient of determination (R²) for the training set and a predictive R² (or Q²) for the test set. A high Q² value (e.g., > 0.6) indicates a robust and predictive model.[22]

Conclusion and Future Directions

This guide has outlined a systematic, multi-pronged in silico strategy to predict the bioactivity of 5-Hydroxymethylindane. By integrating ligand and structure-based approaches with early ADMET profiling and robust validation, researchers can build a comprehensive computational dossier on the compound. This dossier enables data-driven decision-making, allowing for the prioritization of 5-Hydroxymethylindane or its analogs for chemical synthesis and subsequent in vitro and in vivo validation.

It is critical to remember that in silico predictions are not a replacement for experimental biology; they are a powerful tool to guide it.[1] The ultimate goal of this workflow is to generate high-confidence, testable hypotheses, thereby increasing the efficiency and success rate of the drug discovery pipeline. Future work would involve synthesizing the most promising candidates identified through this process and confirming their predicted activity and safety profiles in the laboratory.

References

-

Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link]

-

Khedkar, S. A., Malde, A., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Semantic Scholar. [Link]

-

Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81–92. [Link]

-

Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery, 1(3), 261-267. [Link]

-

VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1213-1227. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

Pavel Polishchuk. (n.d.). Introduction to QSAR modeling based on RDKit and Python. GitHub. [Link]

-

AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

-

ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

-

YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

-

Kim, H., Lee, S., & Kim, H. (2024). Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. PMC - NIH. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

Kumar, A. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

-